Isoquinoline-1-carboxylic acid Isoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 486-73-7
VCID: VC21299305
InChI: InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)
SMILES: C1=CC=C2C(=C1)C=CN=C2C(=O)O
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

Isoquinoline-1-carboxylic acid

CAS No.: 486-73-7

Cat. No.: VC21299305

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline-1-carboxylic acid - 486-73-7

Specification

CAS No. 486-73-7
Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name isoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)
Standard InChI Key XAAKCCMYRKZRAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN=C2C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2C(=O)O

Introduction

Physical and Chemical Properties

Isoquinoline-1-carboxylic acid possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. This section provides a comprehensive overview of these properties based on established research findings.

Basic Identification Data

The compound can be identified through several standard parameters as outlined in the table below:

PropertyValue
CAS Registry Number486-73-7
Molecular FormulaC₁₀H₇NO₂
Molecular Weight173.17 g/mol
IUPAC NameIsoquinoline-1-carboxylic acid
Synonyms1-Carboxyisoquinoline, Isoquinaldic acid

Physical Properties

The physical characteristics of isoquinoline-1-carboxylic acid determine its handling requirements and applications:

PropertyValue
Physical StatePowder to crystal
ColorLight orange to yellow to green
Melting Point164°C (decomposes)
Boiling Point68-69°C
Density0.932 g/mL at 20°C
Vapor Density3.59 (vs air)
Flash Point8°F
Water SolubilitySoluble
pKa1.09±0.10 (Predicted)

These physical properties indicate that isoquinoline-1-carboxylic acid is a relatively stable solid at room temperature with moderate solubility in water and a relatively high melting point accompanied by decomposition .

Structural Characteristics

Isoquinoline-1-carboxylic acid features a bicyclic aromatic heterocycle with a nitrogen atom at position 2 of the isoquinoline ring system and a carboxylic acid group (-COOH) attached to position 1. This distinctive structure contributes to its chemical reactivity and applications in organic synthesis.

The nitrogen atom in the isoquinoline ring system contributes to the compound's basic properties, while the carboxylic acid group provides acidic characteristics, making isoquinoline-1-carboxylic acid an amphoteric compound. This dual nature allows the molecule to participate in a wide range of chemical reactions, including acid-base interactions, esterification, and coordination with metal ions.

The aromatic nature of the isoquinoline core contributes to the compound's stability and enables it to engage in various electrophilic and nucleophilic substitution reactions. The proximity of the carboxylic acid group to the nitrogen in the ring system creates unique electronic effects that influence reactivity patterns .

Applications in Research and Industry

Isoquinoline-1-carboxylic acid serves multiple functions across various scientific disciplines and industrial applications, demonstrating its versatility as a chemical compound.

Pharmaceutical Development

In pharmaceutical research, isoquinoline-1-carboxylic acid functions as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modification and elaboration into more complex molecules with enhanced drug efficacy and specificity. The incorporation of the isoquinoline moiety into pharmaceutical compounds can contribute to improved pharmacokinetic properties and target binding .

Organic Synthesis

The compound plays a significant role in organic synthesis, where it is employed in the production of complex organic molecules. Its reactive functional groups make it a valuable building block for creating diverse compounds with potential applications in materials science and agrochemicals. Synthetic chemists utilize isoquinoline-1-carboxylic acid as a starting material for constructing more intricate molecular architectures through various transformation reactions .

Biochemical Research

Researchers use isoquinoline-1-carboxylic acid to study enzyme interactions and metabolic pathways. The compound provides insights into cellular processes and potential therapeutic targets, contributing to our understanding of biological systems at the molecular level. Its interactions with various proteins and enzymes help elucidate biochemical mechanisms that may be relevant to disease states and therapeutic interventions .

Analytical Chemistry

In analytical chemistry, isoquinoline-1-carboxylic acid serves as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds in various samples, enhancing the precision and reliability of analytical methods. Its well-defined chemical properties make it suitable for calibration and method development in separation science .

Natural Product Chemistry

Derivatives of isoquinoline-1-carboxylic acid are explored for their potential as natural product mimics. This exploration contributes to the discovery of new bioactive compounds in medicinal chemistry, expanding the toolkit available for developing novel therapeutic agents. The structural similarities between these derivatives and naturally occurring compounds can lead to the identification of new pharmacophores with improved properties .

Research Developments and Future Directions

Recent research on isoquinoline-1-carboxylic acid has focused on exploring its potential as a scaffold for developing bioactive molecules with therapeutic applications. The compound's versatile chemistry allows for various modifications and transformations, enabling the synthesis of derivatives with enhanced biological activities.

Future research directions may include:

  • Development of novel synthetic methodologies utilizing the unique reactivity of isoquinoline-1-carboxylic acid

  • Investigation of structure-activity relationships among derivatives to optimize biological activity

  • Exploration of potential applications in sustainable chemistry, leveraging the compound's electrochemical properties

  • Examination of coordinating properties with metals for potential catalytic applications

These research avenues highlight the continued relevance of isoquinoline-1-carboxylic acid in advancing chemical science and its applications across multiple disciplines.

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